3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine
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Overview
Description
3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a chlorobenzyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol and reagents such as hydrazine and sulfur compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can disrupt various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
- 3-{5-[(2-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
Uniqueness
Compared to similar compounds, 3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and chlorobenzyl group contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .
Properties
Molecular Formula |
C21H17ClN4S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
3-[[5-[(4-chlorophenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
InChI |
InChI=1S/C21H17ClN4S/c22-18-10-8-16(9-11-18)13-20-24-25-21(26(20)19-6-2-1-3-7-19)27-15-17-5-4-12-23-14-17/h1-12,14H,13,15H2 |
InChI Key |
GSQZOAWWKDDTIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CN=CC=C3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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